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Compound of Interest |

Compound Name: AMG-1694
CAS No.: 1361217-07-3
Cat. No.: B605399
. J

Target Class: Protein-Protein Interaction (PPI) Disruptors Therapeutic Area: Type 2 Diabetes
Mellitus (T2DM) Primary Mechanism: GK-GKRP Complex Dissociation (Hepatoselective
Glucokinase Activation)

Executive Summary

AMG-1694 is a potent, small-molecule disruptor of the interaction between Glucokinase (GK)
and the Glucokinase Regulatory Protein (GKRP).[1][2][3][4][5] Unlike direct Glucokinase
Activators (GKASs) which target the enzyme systemically and carry a risk of hypoglycemia,
AMG-1694 functions via a hepatoselective mechanism. By binding to a novel allosteric pocket
on GKRP, it triggers the release of GK from the nucleus to the cytoplasm in hepatocytes,
thereby enhancing hepatic glucose disposition without deranging whole-body glucose sensing.
This guide analyzes the medicinal chemistry evolution from initial hits to AMG-1694 and its
optimized analogue, AMG-3969.

Biological Rationale: The GK-GKRP Shuttle

To understand the SAR of AMG-1694, one must first understand the "GKRP Anchor"
mechanism. In the liver, GK is sequestered in the nucleus by GKRP during low-glucose states
(fasting).[1][2][6][7] High glucose or fructose-1-phosphate triggers GK release into the
cytoplasm.
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e Mechanism of Action: AMG-1694 binds to GKRP, inducing a conformational change that
mimics the effect of fructose-1-phosphate, forcing the release of GK.

o Therapeutic Advantage: Because GKRP is expressed almost exclusively in the liver, AMG-
1694 avoids the hypoglycemia associated with activating GK in pancreatic

-cells.
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Figure 1: Mechanism of AMG-1694 induced GK translocation.[2][3][4] The drug disrupts the
nuclear complex, freeing GK to process glucose in the cytoplasm.

Chemical Scaffold Analysis

AMG-1694 is built upon a piperazine core, serving as a scaffold to orient three distinct
pharmacophores into the GKRP binding pocket.

Core Structure Breakdown
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Function in Binding

Region Chemical Moiety
Pocket
Provides the vector to orient
the "Head" and "Tail" groups;
Core Scaffold (S)-Methylpiperazine the methyl group introduces

chirality to match the binding

pocket stereochemistry.

Critical Pharmacophore. The
hydroxyl group mimics the
phosphate of Sorbitol-6-
Phosphate (S6P), forming
Trifluoro-propan-2-ol linked to hydrogen bonds with Arg/Lys
Phenyl residues deep in the pocket.
The

The "Anchor" (Tail)

group fills a hydrophobic sub-
pocket.

Interacts with the solvent-

exposed region; the sulfonyl

The "Head" Thiophene-2-sulfonyl ) o
group provides rigid geometry
and H-bond acceptance.
Attached via a methylene
» ) linker to the piperazine;
Solubility Handle Methylmorpholine

improves solubility and

physicochemical properties.

Structure-Activity Relationship (SAR) Deep Dive

The evolution from initial screening hits to AMG-1694 and subsequently AMG-3969 was driven
by the need to balance potency with metabolic stability.

The "Anchor" Optimization (Trifluoro-alcohol)

Early hits lacked the specific trifluoro-alcohol moiety. Structural studies revealed that the
phosphate group of the endogenous ligand (S6P) was a key interaction anchor.
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o Modification: Introduction of a tertiary alcohol with a trifluoromethyl group.
e Result: The

group provided metabolic stability (blocking oxidation) and enhanced lipophilicity, while the -
OH group preserved the critical H-bond network originally occupied by the phosphate.

e Outcome: Significant boost in potency (IC50 dropped from

M to low nM range).

The Piperazine Core & Chirality

The orientation of the substituents is governed by the piperazine ring.

o Chirality: The (S)-methyl substitution on the piperazine ring (and the methylmorpholine side
chain) locks the conformation.

e Observation: The (S,S) diastereomer of AMG-1694 showed superior binding affinity
compared to the (R,R) or meso forms, confirming the stereospecific nature of the GKRP
pocket.

Metabolic Stability: The AMG-1694 to AMG-3969
Transition

While AMG-1694 was potent (IC50 = 7 nM), it suffered from high metabolic turnover (high
clearance) in vivo, limiting its duration of action.

* Metabolic Soft Spot: The oxidative metabolism of the piperazine ring and the linker regions.
o Optimization Strategy (AMG-3969):

o Rigidification of the scaffold.

o Blocking metabolic "hotspots" on the aromatic rings with fluorine or methyl substituents.

o AMG-3969 Profile: Maintained the nanomolar potency (IC50 = 4 nM) but demonstrated
significantly improved pharmacokinetic (PK) properties, allowing for once-daily dosing
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potential in rodent models.

Comparative Data Table

IC50 (GK- EC50 Metabolic Key Structural
Compound .
GKRP) (Hepatocytes) Stability Feature
~12 > 10 Sulfonamide
Hit Series Low core (lacked
M M trifluoro-alcohol)
0.020 ) First-in-class
' Low (High )
AMG-1694 7nM trifluoro-alcohol
M Clearance)
anchor
AMG-3969 4 nM High (Optimized)  scaffold for
M PK/PD balance

Experimental Protocols
GK-GKRP Interaction Assay (TR-FRET)

To validate the SAR, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
assay is the gold standard.

o Reagents: Recombinant human GK (His-tagged) and GKRP (FLAG-tagged).
o Antibodies: Anti-His-Europium (Donor) and Anti-FLAG-Allophycocyanin (Acceptor).

e Procedure:

o

Incubate 5 nM GK and 5 nM GKRP in assay buffer (25 mM HEPES, pH 7.4, 150 mM
NaCl, 1 mM DTT, 0.1% BSA).

o

Add test compounds (AMG-1694 analogues) in DMSO (1% final).

(¢]

Incubate for 60 minutes at room temperature.

[¢]

Read fluorescence at 665 nm (Acceptor) and 615 nm (Donor).
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e Analysis: A decrease in the FRET ratio (665/615) indicates disruption of the GK-GKRP
complex.

Synthetic Workflow (Conceptual)

The synthesis of AMG-1694 generally follows a convergent route.

Step 1: Sulfonylation
(Piperazine + Thiophene-sulfonyl chloride)

Protection/Deprotection

Step 2: Reductive Amination
(Intermediate + Methylmorpholine aldehyde)

Pd-catalyzed coupling

Step 3: Arylation/Coupling
(Attachment of Phenyl-Trifluoro-alcohol tail)

Chiral Separation

AMG-1694

Click to download full resolution via product page

Figure 2: Conceptual retrosynthetic scheme for AMG-1694 class compounds.

Future Directions

The discovery of AMG-1694 and AMG-3969 validated the hypothesis that disrupting the GK-
GKRP interaction is a viable therapeutic strategy. Unlike direct GK activators, which failed in
late-stage trials due to hypoglycemia and lipid abnormalities, GKRP disruptors preserve the

physiological regulation of GK in the pancreas. Future SAR efforts focus on:
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Dual-acting compounds: Combining GKRP disruption with other metabolic targets (e.g.,
PPAR agonists).

Liver-targeting: Conjugating the scaffold to GalINAc moieties to further restrict distribution to
hepatocytes and minimize off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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